6-Benzylaminopurine hydrochloride
Overview
Description
6-Benzylaminopurine hydrochloride, also known as benzyl adenine, is a synthetic cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. This compound is widely used in plant biology and agriculture to stimulate plant growth and development, enhance fruit richness, and extend the shelf life of vegetables and flowers .
Mechanism of Action
Target of Action
6-Benzylaminopurine hydrochloride, also known as N-Benzyl-9H-purin-6-amine hydrochloride, is a synthetic cytokinin . Cytokinins are plant hormones that play a crucial role in various processes of plant growth and development . The primary targets of 6-Benzylaminopurine are plant cells, where it stimulates the ability to divide . This results in more rapid plant growth, blossom setup, and improved quality and speed at which fruit is bared .
Mode of Action
6-Benzylaminopurine interacts with its targets by acting as an inhibitor of respiratory kinase in plants . This interaction helps to improve the post-harvest lifespan of green plant life . It also stimulates protein biosynthesis, generally increasing cell division .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and chlorophyll breakdown . As a synthetic cytokinin, 6-Benzylaminopurine attaches to a membrane in the plant and alters signals to repress or activate certain genetic expressions . This can even alter these signals in chloroplasts . Due to their genetic altering factors, cytokinins positively influence transcription factors, causing them to remove outdated and degrading proteins .
Result of Action
The result of 6-Benzylaminopurine’s action is the promotion of plant growth and development . It helps to set blossoms, initiate fruit maturity, and blocks respiratory kinase in plants . It is also capable of enhancing the post-harvest life of green vegetables .
Biochemical Analysis
Biochemical Properties
6-Benzylaminopurine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to stimulate plant cell division . It is also known to inhibit respiratory kinase in plants .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to increase the post-harvest life of green vegetables .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates cell division, thereby eliciting plant growth and development responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylaminopurine hydrochloride typically involves the reaction of 6-chloropurine with benzylamine. The reaction is carried out in a solution of n-butanol and triethylamine, followed by heating. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then formulated into various products for agricultural use .
Chemical Reactions Analysis
Types of Reactions: 6-Benzylaminopurine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the purine ring.
Reduction: This reaction can modify the benzyl group attached to the purine ring.
Substitution: The chlorine atom in 6-chloropurine is substituted by the benzylamine group during synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: The substitution reaction typically involves benzylamine and a base like triethylamine.
Major Products: The primary product of these reactions is this compound itself. Other products may include various oxidized or reduced derivatives depending on the specific reaction conditions .
Scientific Research Applications
6-Benzylaminopurine hydrochloride has a wide range of applications in scientific research:
Plant Biology: It is used to stimulate cell division, enhance fruit set, and improve the shelf life of vegetables and flowers.
Agriculture: The compound is applied to crops to increase yield and improve quality.
Comparison with Similar Compounds
Abscisic Acid: Another plant hormone that regulates growth and development but primarily inhibits growth and promotes dormancy.
Indole-3-Acetic Acid: A natural auxin that promotes cell elongation and differentiation.
Gibberellic Acid: A plant hormone that promotes stem elongation, seed germination, and flowering.
Uniqueness: 6-Benzylaminopurine hydrochloride is unique in its ability to specifically promote cell division and growth, making it particularly useful in agricultural applications. Its synthetic nature allows for precise control over its effects, unlike some natural hormones that may have broader and less predictable impacts .
Properties
IUPAC Name |
N-benzyl-7H-purin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5.ClH/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11;/h1-5,7-8H,6H2,(H2,13,14,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVCNMLGIVVDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462379 | |
Record name | 6-Benzylaminopurine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162714-86-5 | |
Record name | 6-Benzylaminopurine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Benzylaminopurine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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